Product packaging for 3-Phenylbenzo[b]thiophene(Cat. No.:CAS No. 14315-12-9)

3-Phenylbenzo[b]thiophene

Cat. No.: B077834
CAS No.: 14315-12-9
M. Wt: 210.3 g/mol
InChI Key: HZYRPUKLUAUOMF-UHFFFAOYSA-N
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Description

3-Phenylbenzo[b]thiophene is a privileged scaffold in medicinal chemistry and organic synthesis. This aromatic organic compound consists of a benzene ring fused to a thiophene ring, substituted at the 3-position with a phenyl group . This compound serves as a crucial synthetic intermediate for constructing more complex, bioactive molecules . Its core structure is a key pharmacophore in pharmaceuticals, including selective estrogen receptor modulators (SERMs) and anti-tubulin agents . The C3-arylated benzo[b]thiophene motif is recognized for its potent therapeutic potential, driving significant interest in its synthesis for structure-activity relationship studies . Researchers utilize this compound and its derivatives across diverse fields. In materials science, thiophene derivatives find application in organic semiconductors, OLEDs, and OFETs . In drug discovery, this scaffold is investigated for developing cholinesterase inhibitors relevant to neurodegenerative diseases , anti-cancer agents , and anti-inflammatory drugs . Synthetic methodologies continue to evolve, with recent advances focusing on concise, flexible, and scalable de novo synthesis, such as PIFA-mediated cyclization, to access this important class of compounds . Key Applications: Building block in medicinal chemistry for drug discovery Privileged scaffold in organic and heterocyclic synthesis Precursor for materials science research Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10S B077834 3-Phenylbenzo[b]thiophene CAS No. 14315-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRPUKLUAUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346278
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-12-9
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Benzo B Thiophene Scaffold: a Privileged Structure in Chemistry

The benzo[b]thiophene core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its structural resemblance to various naturally occurring and biologically active molecules, enabling it to interact with a multitude of biological targets. Consequently, benzo[b]thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov This versatility has propelled the development of several clinically approved drugs, such as raloxifene (B1678788) (an estrogen receptor modulator), zileuton (B1683628) (a leukotriene synthesis inhibitor), and sertaconazole (B158924) (an antifungal agent). nih.gov

In the realm of synthetic organic chemistry, the benzo[b]thiophene framework serves as a versatile building block for constructing more complex molecular architectures. researchgate.net Its reactivity allows for a diverse array of chemical transformations, particularly at the C2 and C3 positions of the thiophene (B33073) ring. researchgate.net The development of efficient synthetic methodologies to access functionalized benzo[b]thiophenes remains an active area of research, with techniques ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings. researchgate.netrsc.org

The Significance of Phenyl Substitution at the C3 Position

The introduction of a phenyl group at the C3-position of the benzo[b]thiophene core profoundly influences its chemical and biological properties. This substitution can enhance the molecule's thermal and oxidative stability, as well as modulate its electronic characteristics. From a medicinal chemistry perspective, the phenyl substituent provides a crucial site for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile.

Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents on the benzo[b]thiophene scaffold for biological activity. nih.gov For instance, research on certain anticancer agents has shown that the presence and nature of a substituent at the C3 position can significantly impact their potency. cardiff.ac.uk The phenyl group, with its potential for various substitution patterns, offers a versatile handle to explore these structure-activity relationships in depth.

Current Research Trajectories and Challenges

Palladium-Catalyzed Direct Arylation Strategies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Direct arylation, a process that involves the formation of a carbon-carbon bond between two arenes via C-H bond activation, offers a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids

A novel palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, demonstrating high selectivity for the C2-position. acs.orgacs.orgresearchgate.netnih.gov This method proceeds through a direct C-H bond activation pathway. acs.orgacs.orgresearchgate.netnih.gov The reaction of benzo[b]thiophene 1,1-dioxide with phenylboronic acid in the presence of a palladium catalyst and an oxidant yields 2-phenylbenzo[b]thiophene (B72322) 1,1-dioxide. acs.org Notably, no C3-arylated product is observed under these conditions. acs.org

This transformation exhibits broad functional group tolerance and has been utilized to synthesize a series of C2-arylated products with significant photoluminescence properties, suggesting potential applications in the development of materials with aggregation-induced emission (AIE) characteristics. acs.orgacs.orgresearchgate.netnih.gov

Table 1: Optimization of C2-Selective Direct Arylation

EntryCatalyst (mol %)OxidantAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0 equiv)Pyridine (3.0 equiv)1,4-Dioxane10039

Reaction conditions: Benzo[b]thiophene 1,1-dioxide (1a) and phenylboronic acid (2a) as starting materials. acs.org

Phosphine-Free Palladium Coupling Approaches for C3-Arylation

While C2-arylation is common, achieving C3-selectivity in the direct arylation of benzo[b]thiophenes can be challenging. However, phosphine-free palladium catalyst systems have shown promise in this area. souleresearchgroup.orgscispace.comorganic-chemistry.orgacs.orgresearchgate.net For instance, the use of a phosphine-free bis(alkoxo)palladium complex at low catalyst loading has been effective for the direct C-H arylation of thiophenes and has been extended to benzo[b]thiophene. organic-chemistry.orgacs.org These methods often employ a base such as potassium carbonate and an additive like pivalic acid in a solvent like dimethylacetamide (DMAc). organic-chemistry.org The absence of expensive and often air-sensitive phosphine (B1218219) ligands makes these protocols more practical and cost-effective. organic-chemistry.orgresearchgate.net While much of the work has focused on C2-arylation of simple thiophenes, these conditions can be adapted for the C3-arylation of specific benzo[b]thiophene substrates. scispace.com

Cyclization-Based Syntheses

Cyclization reactions provide a powerful means to construct the benzo[b]thiophene core from acyclic precursors. These methods often involve the formation of a key carbon-sulfur bond in the final ring-closing step.

Electrophilic Sulfur-Mediated Cyclization of Alkynylthioanisoles

A robust method for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.govnih.gov This reaction can be mediated by various electrophilic sulfur, selenium, or halogen sources. acs.org A particularly effective approach utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile. organic-chemistry.orgnih.govnih.gov This method provides access to 3-(methylthio)-2-phenylbenzo[b]thiophene in excellent yield at room temperature. nih.gov The reaction is tolerant of a wide range of functional groups on the alkyne substituent. organic-chemistry.orgnih.govnih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by intramolecular cyclization. organic-chemistry.orgnih.gov

Table 2: Electrophilic Cyclization of Phenyl Substituted Alkynyl Thioanisole

EntryReactant 1ReagentSolventTempTime (h)Yield (%)
1Phenyl substituted alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate salt (2 equiv)DichloromethaneRoom Temp2499

Data sourced from a study on the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene. nih.gov

Recent advancements have also demonstrated the use of sodium halides in conjunction with copper(II) sulfate (B86663) for the synthesis of 3-halobenzo[b]thiophenes from 2-alkynyl thioanisoles in an environmentally friendly manner. researchgate.net

Copper(I)-Catalyzed Intramolecular C-S Bond Formation

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based methods for C-S bond formation. A one-pot procedure for the synthesis of 2,3-substituted benzo[b]thiophenes from dithioesters and o-halophenyl acetonitriles has been developed. rsc.orgresearchgate.net This method involves a Cu(I)-catalyzed C-S bond formation followed by a heterocyclization reaction. rsc.orgresearchgate.net The combination of CuI, a base like K₃PO₄, and pivalic acid as an additive in a solvent such as DMF has proven to be effective, affording the desired products in good yields. rsc.orgresearchgate.net This protocol is advantageous due to its operational simplicity and short reaction times. rsc.orgresearchgate.net A transition-metal-free variant using a base-mediated tandem condensation has also been reported, which is proposed to proceed through a radical pathway. organic-chemistry.org Furthermore, visible-light-induced intramolecular C-S bond formation using an organophotoredox catalyst offers an environmentally benign route to benzo[b]thiophenes. researchgate.net

Table 3: Optimization of Copper(I)-Catalyzed Cyclization

EntryCatalyst (mol %)AdditiveBase (equiv.)Temp (°C)Time (h)Yield (%)
1CuI (20)Pivalic acid (1.5 eq)K₃PO₄ (2)80662
2CuI (10)Pivalic acid (1.5 eq)K₃PO₄ (2)80657
3-Pivalic acid (1.5 eq)K₃PO₄ (2)80625
4CuI (20)-K₃PO₄ (2)80-No product

Reaction for the synthesis of 2-phenylbenzo[b]thiophene-3-carbonitrile. rsc.orgresearchgate.net

Radical Cascade Cyclization Reactions

Radical cyclization reactions offer a unique approach to the synthesis of complex molecules. A radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids, initiated by silver nitrate (B79036), provides a direct route to 3-acylbenzothiophenes. rsc.org This method is valuable for its ability to introduce an acyl group at the C3 position in a single step. The utility of this approach has been demonstrated in the synthesis of precursors for pharmaceutically relevant molecules like raloxifene (B1678788). rsc.org Other radical-based methods include the photocatalytic radical annulation of o-methylthioarenediazonium salts. nih.gov Additionally, a photoinduced, photocatalyst-free cascade cyclization of alkynes with sodium sulfinates has been reported for the synthesis of 3-sulfonylated benzo[b]thiophenes. mdpi.com

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization represents a fundamental approach to the synthesis of benzo[b]thiophenes. These reactions typically involve the intramolecular cyclization of a suitable precursor, often promoted by a strong acid. The specific precursors and reaction conditions can be tailored to achieve the desired substitution pattern on the benzo[b]thiophene core.

Photo-Driven Halocyclization and Demethylation Routes

A novel strategy for the preparation of 3-halobenzo[b]thiophenes involves a photo-driven halocyclization and demethylation of 2-alkynylthioanisoles using simple alkyl halides. researchgate.netresearchgate.net This method proceeds at room temperature under visible light and does not require an external photocatalyst. researchgate.net This approach offers a mild and efficient pathway to functionalized benzo[b]thiophenes that can serve as versatile building blocks for further synthetic transformations. researchgate.netresearchgate.net

Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis and functionalization of benzo[b]thiophenes.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for introducing phenyl and other aryl substituents onto the benzo[b]thiophene scaffold. nih.govd-nb.info This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as an arylboronic acid, with a halide or triflate. d-nb.inforesearchgate.net For instance, 2-phenylbenzo[b]thiophene 1,1-dioxide can be synthesized from benzo[b]thiophene 1,1-dioxide and phenylboronic acid in the presence of a palladium catalyst. nih.gov The reaction conditions can be optimized to achieve high yields, and the methodology has been successfully applied to gram-scale synthesis. acs.org Furthermore, this strategy has been employed to create a variety of aryl-substituted benzo[b]thiophene 1,1-dioxides, including those with triarylamino groups, which exhibit aggregation-induced emission (AIE) properties. nih.gov The reaction tolerates various functional groups and has been used to synthesize 2,3-diaryl-substituted benzo[b]thiophene 1,1-dioxides. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Phenyl Substituted Benzo[b]thiophene Derivatives

EntryReactant 1Reactant 2ProductYield (%)Reference
1Benzo[b]thiophene 1,1-dioxidePhenylboronic acid2-Phenylbenzo[b]thiophene 1,1-dioxide76 (gram-scale) acs.org
2This compound 1,1-dioxide(4-(Diphenylamino)phenyl)boronic acid2-(4-(Diphenylamino)phenyl)-3-phenylbenzo[b]thiophene 1,1-dioxide60 nih.govacs.org
33-Methylbenzo[b]thiophene 1,1-dioxidePhenylboronic acid3-Methyl-2-phenylbenzo[b]thiophene 1,1-dioxide61 nih.govacs.org

The Sonogashira coupling is another key palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has proven valuable for the functionalization of benzo[b]thiophene derivatives. For example, 2-(1-octynyl)-3-phenylbenzo[b]selenophene has been synthesized in high yield via the Sonogashira coupling of 2-iodo-3-phenylbenzo[b]selenophene with 1-octyne. nih.gov Similarly, the coupling of 2-iodo-3-phenylbenzo[b]selenophene with phenylacetylene (B144264) yields the corresponding alkyne derivative. nih.gov The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Thiophene (B33073) and Benzo[b]thiophene Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. tandfonline.combohrium.com Various MCRs have been developed for the synthesis of thiophene and benzo[b]thiophene derivatives. tandfonline.comnih.gov These reactions often proceed through a cascade of elementary steps, leading to the formation of the heterocyclic ring system with diverse substitution patterns. ccspublishing.org.cn Isocyanide-based MCRs, in particular, have been instrumental in generating libraries of biologically relevant compounds, including those containing the benzo[b]thiophene scaffold. bohrium.com

Asymmetric Synthesis of Chiral 2,3-Dihydro-3-phenylbenzo[b]thiophene 1,1-Dioxides via Rh-Catalyzed Hydrogenation

The development of methods for the asymmetric synthesis of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides is of significant interest due to the potential biological activity of these compounds. A highly efficient method involves the rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. rsc.orgrsc.org This reaction can provide various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee). rsc.orgrsc.orgresearchgate.net The use of specific chiral ligands, such as ZhaoPhos, is crucial for achieving high stereocontrol. rsc.org The reaction has been shown to be effective for a range of substrates, including those with sterically hindered aryl groups. rsc.orgrsc.org

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of 2-Phenylbenzo[b]thiophene 1,1-dioxide

EntryLigandConversion (%)ee (%)Reference
1ZhaoPhos L19493 rsc.org
2ZhaoPhos L29598 researchgate.net

Microwave-Assisted Synthesis of Functionalized 3-Aminobenzo[b]thiophene Scaffolds

Microwave-assisted organic synthesis has become a pivotal technology in modern chemistry, lauded for its ability to significantly reduce reaction times while often improving product yields in comparison to conventional heating methods. This technique has been effectively employed in the synthesis of functionalized 3-aminobenzo[b]thiophene scaffolds. These scaffolds are highly valuable as intermediates in the development of pharmacologically active molecules, notably kinase inhibitors. strath.ac.ukrsc.orgrsc.org

A significant breakthrough in this field is a method that utilizes microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of a base. strath.ac.ukrsc.orgrsc.org This approach offers a swift and efficient pathway to a diverse array of substituted 3-aminobenzo[b]thiophenes.

Detailed Research Findings

Comprehensive research has validated the effectiveness of microwave-assisted synthesis for producing a variety of substituted 3-aminobenzo[b]thiophenes. The standard procedure involves the heating of a mixture containing a substituted 2-halobenzonitrile, methyl thioglycolate, and triethylamine (B128534) in a solvent like dimethyl sulfoxide (B87167) (DMSO) within a microwave synthesizer. rsc.org The reaction is typically conducted at 130°C, with reaction durations ranging from a brief 11 to 35 minutes, contingent on the specific substrate. rsc.org This process is characterized by high efficiency, with reported yields spanning from 58% to 96%. strath.ac.ukrsc.orgrsc.org

The efficacy of this synthetic protocol is influenced by the electronic properties of the substituents on the benzonitrile (B105546) ring, with electron-deficient substrates demonstrating enhanced reactivity. rsc.org The halogen atom on the benzonitrile also affects the reaction outcome; 2-fluoro derivatives are generally the most effective, though bromo and iodo counterparts also serve as suitable, albeit less efficient, substrates. rsc.org

A notable benefit of this methodology is the uncomplicated work-up procedure. For many of the synthesized derivatives, the product conveniently precipitates upon the addition of the reaction mixture to ice-water and can be isolated through simple filtration. rsc.org In instances where the product does not precipitate with sufficient purity, column chromatography is employed for purification. rsc.org

Data from Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives

The following table summarizes the results from the microwave-assisted synthesis of various 3-aminobenzo[b]thiophene derivatives, showcasing the reaction times and corresponding yields.

Substrate (2-Halobenzonitrile)Reaction Time (min)Yield (%)
5-Bromo-2-fluorobenzonitrile1186
2-Fluoro-5-nitrobenzonitrile1196
2,5-Difluorobenzonitrile1571
5-(Cyclopropylcarbonyl)-2-fluorobenzonitrile3565
2-Fluorobenzonitrile2075
2-Bromo-5-nitrobenzonitrile1558
Data sourced from Bagley et al. (2015).

This synthetic strategy has proven instrumental in the creation of core structures for a range of kinase inhibitors, underscoring its significant practical application in the fields of medicinal chemistry and drug discovery. strath.ac.ukrsc.orgrsc.org For instance, the resulting 3-aminobenzo[b]thiophenes are versatile intermediates that can be further elaborated to construct complex heterocyclic systems such as thieno[2,3-b]pyridines, benzo sigmaaldrich.comrsc.orgthieno[3,2-e] strath.ac.uksigmaaldrich.comdiazepin-5(2H)-ones, and benzo sigmaaldrich.comrsc.orgthieno[3,2-d]pyrimidin-4-ones. These scaffolds are integral to the structure of inhibitors targeting various kinases, including LIMK1, MK2, and the PIM kinase family. strath.ac.ukrsc.orgrsc.org

Computational and Experimental Studies on Electrophilic Cyclization Mechanisms

Electrophilic cyclization is a fundamental strategy for constructing the benzo[b]thiophene core. nih.govmdpi.com Mechanistic studies, combining experimental observations and computational analysis, have provided significant insights into these pathways.

One common approach involves the cyclization of o-alkynyl thioanisoles. A proposed mechanism begins with the attack of the alkyne's triple bond on an electrophilic species, such as an electrophilic sulfur or halogen source. nih.govorganic-chemistry.org For instance, in a sulfur-mediated cyclization, the alkyne attacks the electrophilic sulfur of a dimethyl(thiodimethyl)sulfonium salt. This is followed by the removal of dimethyl sulfide, generating a three-membered sulfonium (B1226848) ring intermediate. The final step is an intramolecular nucleophilic ring-opening of this strained intermediate to form the benzo[b]thiophene ring. nih.gov

In copper-catalyzed electrophilic halocyclization reactions, sodium halides (e.g., NaCl, NaBr, NaI) are used as the halogen source. mdpi.comacs.org An environmentally benign method utilizes copper(II) sulfate to facilitate the reaction. mdpi.comresearchgate.net Experimental evidence suggests the formation of various intermediates. acs.org DFT (Density Functional Theory) calculations have been employed to analyze the stationary structures, including minima and transition states, for related chlorination reactions. These computational studies help in understanding the reaction's feasibility and the energy profile of the transformation. researchgate.net

An electrochemical approach for synthesizing related benzothiophene-1,1-dioxides has also been studied, which proceeds through a unique quaternary spirocyclization intermediate. Computational studies have been instrumental in rationalizing the selective ipso-addition and the subsequent sulfur migration process. rsc.org

Detailed Understanding of Palladium-Catalyzed Arylation Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of this compound. A detailed understanding of the catalytic cycles is essential for controlling the regioselectivity and efficiency of these arylations.

For the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a plausible Pd(II)-catalyzed mechanism has been proposed. acs.orgnih.gov The cycle is initiated by the C-H activation of the benzo[b]thiophene 1,1-dioxide, leading to a cyclopalladium intermediate (IM1). Concurrently, the arylboronic acid coordinates with a ligand like pyridine. This complex then undergoes transmetalation with the cyclopalladium intermediate to form a new intermediate (IM2). Subsequent reductive elimination from IM2 yields the desired arylated product and a Pd(0) species. The catalytic cycle is completed by the reoxidation of Pd(0) to Pd(II) by an oxidant, such as Cu(OAc)₂. acs.orgnih.gov

Table 1: Proposed Intermediates in Pd-Catalyzed Arylation of Benzo[b]thiophene 1,1-Dioxide
IntermediateDescriptionRole in Catalytic Cycle
IM1 Cyclopalladium speciesFormed via C-H activation of the substrate. acs.orgnih.gov
IM2 Aryl-palladium speciesFormed after transmetalation with the arylboronic acid complex. acs.orgnih.gov

Another key method is the C3-selective direct C-H arylation using aryl MIDA boronates, which notably proceeds without a phosphine ligand. sorbonne-universite.fr The proposed mechanism involves the initial transmetalation of the Pd(II) catalyst with the aryl MIDA boronate to generate a cationic ArPd species. The nucleophilic C2-position of the benzothiophene (B83047) then attacks this species, forming a cationic intermediate. The final step is a migration of the aryl group from the palladium center to the C3-position, leading to the 3-arylbenzo[b]thiophene product. sorbonne-universite.fr

A Pd(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene provides another route. The proposed pathway consists of two main steps: the initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, followed by a palladium-catalyzed intramolecular cyclization to yield the 2-substituted benzo[b]thiophene. rsc.org

Mechanistic Insights into Oxidative Dehydrogenative Coupling Reactions

Oxidative dehydrogenative (ODH) coupling presents a metal-free alternative for creating C-C bonds, such as in the dimerization of 2-aryl-benzo[b]thiophenes to form 3,3′-bibenzo[b]thiophenes. rsc.orgrsc.org These reactions are often promoted by a quinone, like 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ), in the presence of a strong acid. rsc.orgscilit.com

Experimental and computational studies suggest that the reaction is initiated by the formation of a charge-transfer complex between the benzo[b]thiophene substrate and DDQ. rsc.orgresearchgate.net The presence of a strong acid significantly increases the oxidative power of DDQ. rsc.org This leads to a single-electron transfer (SET) from the substrate to the activated DDQ, generating an electrophilic radical cation of the substrate. This highly reactive radical cation then attacks a second, neutral molecule of the substrate. The final product is formed after the elimination of two protons and a second SET event. rsc.org The reactivity in these couplings can often be predicted by analyzing the oxidation potential of the substrate and the morphology of its frontier molecular orbitals. researchgate.net

Iridium-catalyzed cross-dehydrogenative coupling reactions have also been developed. The proposed mechanism for the reaction between benzo[b]thiophene and ketene (B1206846) dithioacetals starts with a ligand exchange to form an active [Cp*Ir(III)(OPiv)₂] species. This is followed by cyclometalation, reaction with the benzo[b]thiophene, and reductive elimination. A subsequent radical cyclization, promoted by an oxidant like Ag₂O, yields the final product and regenerates the active catalyst. ccspublishing.org.cn

Investigations into Regioselectivity and Stereoselectivity Control in Derivatization

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is a central challenge in the synthesis of complex molecules derived from this compound.

In palladium-catalyzed direct arylations, regioselectivity is highly dependent on the reaction conditions and the substrate. For instance, the direct arylation of benzo[b]thiophene 1,1-dioxide with arylboronic acids is highly selective for the C2 position, with no C3-arylated products being observed. acs.orgnih.gov However, starting with this compound 1,1-dioxide, further arylation occurs selectively at the C2 position to give 2,3-diaryl-substituted products. acs.orgnih.gov Conversely, β-selective (C3) C-H arylation of the benzo[b]thiophene core, which is generally more challenging than α-arylation (C2), has been achieved using specific catalytic systems, such as those employing triarylantimony difluorides as the arylating agent. nii.ac.jp

The synthesis of specific derivatives often relies on regiocontrolled precursor synthesis. For example, 3-aryl benzo[b]thiophenes can be reliably prepared via Suzuki cross-coupling reactions of 3-bromobenzo[b]thiophene intermediates with appropriate aryl boronic acids. nih.gov

Stereoselectivity is critical when creating chiral centers. Excellent enantioselectivity has been achieved in the Rh-catalyzed asymmetric hydrogenation of 3-substituted benzo[b]thiophene 1,1-dioxides. rsc.org Using chiral phosphine ligands, a variety of 3-aryl and 3-alkyl substituted substrates were reduced to the corresponding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high conversions and excellent enantiomeric excesses (up to >99% ee). rsc.org Chiral phosphine catalysts have also been employed in enantioselective [4+2] cyclization reactions between 3-nitrobenzo[b]thiophenes and allenoates to afford chiral dihydrodibenzo[b]thiophenes with high enantioselectivity. ccspublishing.org.cn

Analysis of Intermediate Species and Transition States

The identification and analysis of transient species, such as reaction intermediates and transition states, are key to substantiating proposed reaction mechanisms. This is often achieved through a combination of spectroscopic methods and computational modeling.

In palladium-catalyzed arylations, several key intermediates have been proposed and, in some cases, observed. Cyclopalladium complexes are frequently invoked as central intermediates formed during C-H activation steps. acs.orgnih.govccspublishing.org.cn For example, in the arylation of benzo[b]thiophene 1,1-dioxides, the formation of a cyclopalladium species (IM1) and a subsequent aryl-palladium intermediate (IM2) after transmetalation are key steps in the proposed catalytic cycle. acs.orgnih.gov

For electrophilic cyclizations, cyclic sulfonium or selenonium intermediates are proposed. The cyclization of o-alkynyl thioanisoles is thought to proceed via a three-membered sulfonium ring intermediate, which is then opened by an intramolecular nucleophilic attack. nih.gov

In oxidative dehydrogenative coupling reactions, spectroscopic techniques such as EPR, NMR, and UV-Vis have provided evidence for the formation of a charge-transfer complex between the substrate and the oxidant (DDQ), as well as the subsequent generation of a radical cation intermediate. rsc.org

Computational chemistry provides powerful tools for mapping potential energy surfaces and characterizing transient structures. DFT calculations have been used to model transition states and intermediates in various reactions, including the chlorination of benzo[b]thiophene derivatives. researchgate.net These studies can reveal the energy barriers for different reaction pathways, helping to explain observed selectivities. For instance, theoretical calculations have been used to elucidate the origin of chemo- and regioselectivity in C-H functionalization reactions by comparing the energies of different transition states. nih.gov Similarly, computational analysis of the transition state for dearomative annulation reactions has been used to understand the stereochemical outcome. ccspublishing.org.cn

Chemical Transformations and Advanced Derivatization of 3 Phenylbenzo B Thiophene

Electrophilic Substitution Reactions on the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. In the parent benzo[b]thiophene, substitution preferentially occurs at the C3 position of the thiophene (B33073) ring. chemicalbook.com However, in 3-phenylbenzo[b]thiophene, the C3 position is blocked. Consequently, electrophilic attack is directed to other positions, primarily the C2 position of the thiophene moiety or the fused benzene (B151609) ring (positions C4, C5, C6, and C7). The regioselectivity of these reactions is governed by a combination of factors, including the electronic effects of the sulfur heteroatom and the phenyl substituent, steric hindrance, and the nature of the electrophile and reaction conditions.

Studies on related 3-substituted benzo[b]thiophenes provide insight into the probable outcomes for the 3-phenyl derivative. For instance, the nitration of benzo[b]thiophene-3-carboxylic acid with various nitrating agents (e.g., concentrated nitric acid in sulfuric acid, or potassium nitrate (B79036) in sulfuric acid) results in substitution exclusively on the benzene ring, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers. rsc.orgnih.gov Notably, no substitution occurs at the C2 position, suggesting that the deactivating nature of the carboxyl group directs substitution away from the thiophene ring. rsc.org A similar trend is observed in the nitration of 3-nitrobenzo[b]thiophene, which also yields a mixture of dinitro products with substitution on the benzene moiety. rsc.org

Conversely, bromination of 3-cyanobenzo[b]thiophene has been shown to occur on the benzene ring, providing access to key intermediates for pharmaceuticals like Raloxifene (B1678788). researchgate.net These examples suggest that for this compound, where the phenyl group is less deactivating than a nitro or carboxyl group, a complex mixture of products resulting from attack at C2 and the various positions of the benzo ring is possible. The precise ratio would depend heavily on the specific electrophile and reaction conditions employed.

Table 1: Regioselectivity in Electrophilic Nitration of 3-Substituted Benzo[b]thiophenes

3-Substituent Reagents Position(s) of Nitration Reference
-COOH Conc. HNO₃ / H₂SO₄ 4, 5, 6, 7 rsc.org

Functionalization of the Phenyl Moiety via Directed Ortho-Metalation or Similar Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can be trapped by a wide range of electrophiles, allowing for the precise installation of substituents. baranlab.org

While specific examples of DoM applied directly to the phenyl ring of this compound are not extensively documented in readily available literature, the strategy is broadly applicable. To functionalize the phenyl moiety of this compound, a DMG would first need to be present on the phenyl ring. Common and effective DMGs include amides (-CONEt₂), carbamates (-OCONEt₂), ethers (-OMe), and sulfoxides. wikipedia.org

The general synthetic approach would involve:

Synthesis of a 3-(phenyl-X)-benzo[b]thiophene derivative, where X is a suitable DMG.

Treatment with a strong lithium base (e.g., n-BuLi, s-BuLi, LDA) in an ethereal solvent like THF at low temperatures (-78 °C). The base would selectively abstract a proton ortho to the DMG.

Quenching the resulting aryllithium species with an electrophile (E⁺) to introduce a new substituent at the ortho position.

Table 2: Potential Directed Ortho-Metalation Strategy for this compound Derivatives

Directing Group (on Phenyl Ring) Proposed Base Example Electrophile (E⁺) Potential Product
-OCH₃ s-BuLi / TMEDA D₂O 3-(2-Deuterio-X-methoxyphenyl)benzo[b]thiophene
-CONEt₂ s-BuLi / TMEDA I₂ 3-(2-Iodo-X-diethylcarbamoylphenyl)benzo[b]thiophene

This methodology offers a predictable and highly regioselective route to ortho-substituted this compound derivatives, which are often difficult to access through classical electrophilic aromatic substitution methods due to the formation of isomeric mixtures.

Transformations Involving Sulfur Oxidation: Synthesis and Reactivity of this compound S-Oxides and S,S-Dioxides

The sulfur atom in the benzo[b]thiophene ring can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations significantly alter the electronic properties and chemical reactivity of the heterocyclic core. The oxidation is typically achieved using peroxides, such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid or with reagents like methyltrioxorhenium (MTO). dicp.ac.cnnih.gov The stepwise oxidation allows for the isolation of either the sulfoxide (B87167) or the sulfone by controlling the reaction conditions. nih.gov

The oxidation of 3-substituted benzo[b]thiophenes to the corresponding 1,1-dioxides is a well-established procedure. For example, 3-bromobenzo[b]thiophene is converted to 3-bromobenzo[b]thiophene-1,1-dioxide in high yield by heating with 30% aqueous hydrogen peroxide in acetic acid. nih.govpeerj.com

The resulting benzo[b]thiophene-1,1-dioxides are versatile synthetic intermediates. The electron-withdrawing nature of the sulfone group activates the heterocyclic ring for various transformations. A notable application is the palladium-catalyzed C2-selective direct arylation of this compound-1,1-dioxide with arylboronic acids. acs.org This reaction demonstrates that the C2-position, adjacent to the phenyl group, becomes susceptible to functionalization after oxidation of the sulfur atom. acs.org

Table 3: Palladium-Catalyzed C2-Arylation of this compound-1,1-dioxide

Arylboronic Acid Product Yield (%) Reference
Phenylboronic acid 2,3-Diphenylbenzo[b]thiophene-1,1-dioxide 75% acs.org

Furthermore, the sulfone moiety activates the C2-position for other C-H functionalization reactions, such as oxidative olefination (a Heck-type reaction) with styrenes and acrylates. acs.org These reactions highlight the synthetic utility of the S,S-dioxide derivatives for constructing complex, poly-arylated structures. The sulfoxide derivatives, being less stable, are also reactive intermediates, known to participate in cycloaddition reactions. semanticscholar.org

Ring Expansion and Cleavage Reactions Leading to Novel Fused Systems

While the benzo[b]thiophene core is generally stable, under certain conditions, its derivatives can undergo ring cleavage or participate in reactions that lead to ring-expanded products. These transformations provide pathways to novel heterocyclic systems that are not readily accessible by other means.

A significant reaction is the ring cleavage of 3-benzo[b]thienyl-lithium, which is formed by treating 3-bromobenzo[b]thiophene with n-butyllithium at low temperatures. rsc.org If the ethereal solution of 3-benzo[b]thienyl-lithium is allowed to warm to room temperature, it undergoes a ring-opening reaction. Trapping the resulting species with electrophiles like dimethyl sulfate (B86663) leads to the formation of acetylenic products, such as o-(methylthio)phenylacetylene. rsc.org This reaction demonstrates the latent instability of the thiophene ring upon metallation at the C3 position, providing a route to acyclic sulfur-containing compounds.

Conversely, ring contraction reactions of larger sulfur-containing heterocycles can be a synthetic route to benzo[b]thiophenes. For instance, the acid-catalyzed ring contraction of a benzo[b]thiepin derivative, a seven-membered ring system, has been reported to yield a 3-substituted benzo[b]thiophen derivative in nearly quantitative yield. While not a reaction of this compound, such transformations underscore the chemical relationship between these different ring systems and suggest that benzo[b]thiophenes could potentially be precursors for ring expansion under appropriate conditions, for example, through rearrangement of intermediates formed at the sulfur atom or adjacent positions.

Synthesis of Complex Fused Heterocyclic Architectures Incorporating the this compound Unit

The this compound core serves as an excellent building block for the synthesis of larger, polycyclic, and fused heterocyclic systems. These complex architectures are of great interest in materials science for the development of organic semiconductors and emitters, as well as in medicinal chemistry for creating structurally novel therapeutic agents.

One common strategy involves building additional rings onto the benzo[b]thiophene framework. This can be achieved through intramolecular cyclization reactions of precursors where reactive functional groups have been installed on the benzo[b]thiophene core or its 3-phenyl substituent. Palladium-catalyzed C-H functionalization and intramolecular arylthiolation are powerful methods for constructing fused systems. nih.gov For example, a suitably substituted this compound could undergo intramolecular cyclization between the C2-position of the thiophene ring and a position on the phenyl ring, or between a position on the benzo ring and the phenyl ring, to form a new five- or six-membered ring.

Photocyclization is another effective method for creating fused aromatic systems. The photochemical oxidative cyclization of arylthienylethenes (stilbene analogues containing a thiophene ring) leads to thieno-annelated polycyclic aromatic compounds. acs.org By analogy, irradiation of this compound derivatives bearing a vinyl or other unsaturated group at the C2 position could lead to intramolecular cyclization, fusing a new ring across the C2-C3 bond.

Furthermore, the this compound unit can be incorporated as a substructure in the synthesis of complex molecules. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to link functionalized 3-phenylbenzo[b]thiophenes to other heterocyclic or aromatic systems, creating extended π-conjugated materials or complex drug-like molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is fundamental for the structural elucidation of 3-Phenylbenzo[b]thiophene and its derivatives. najah.edumdpi.comresearchgate.net These methods allow for the precise assignment of proton and carbon signals, providing insights into the electronic environment of each nucleus and the connectivity of the molecular framework. najah.edumdpi.com

For instance, in derivatives of benzo[b]thiophene, ¹H NMR spectra recorded at high frequencies (e.g., 600 MHz) reveal distinct chemical shifts for the aromatic protons. nih.gov For example, specific proton signals for a benzo[b]thiophene derivative have been reported with chemical shifts (δ) such as 7.87 (d, J = 7.9 Hz, 1H), 7.81 (d, J = 7.9 Hz, 1H), and 7.59 (s, 1H). nih.gov Similarly, ¹³C NMR spectra provide detailed information on the carbon skeleton, with reported chemical shifts for a derivative at δ 170.69, 165.70, 139.86, and 136.75 among others. nih.gov

Solid-state NMR has been utilized to study the orientational order and dynamics of thiophene-based molecules in different phases. researchgate.net This technique can determine the orientation of specific C-H vectors with respect to the molecular axis, providing insights into the molecular arrangement in the solid state. researchgate.net Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the preferred spatial arrangements of the molecule, such as the rotational dynamics around the phenyl-benzo[b]thiophene bond. mdpi.comrsc.org

Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H8.39dt, J = 8.2, 1.0 Hz
¹H7.94s
¹H7.88dt, J = 8.0, 1.0 Hz
¹³C162.10-
¹³C143.75-
¹³C140.89-
Note: Data is for a representative derivative and serves as an example of typical chemical shift ranges. nih.gov

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound. nih.govnih.gov

HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. mdpi.comnih.gov For example, the calculated exact mass for a derivative can be compared to the experimentally found mass to confirm its identity. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.govnih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. wvu.edudoi.orgresearchgate.net The analysis of these fragments provides valuable information about the structural components of the molecule. For benzo[b]thiophene derivatives, fragmentation often involves cleavage of bonds adjacent to the thiophene (B33073) ring and within substituent groups. nih.gov For instance, in related dicarbonyldichloride derivatives, a characteristic fragmentation is the cleavage of the C-Cl bond. nih.gov Understanding these fragmentation pathways is crucial for the structural identification of unknown related compounds. nih.govwvu.edu

Table 2: High-Resolution Mass Spectrometry Data for a Benzo[b]thiophene Derivative

IonCalculated m/zFound m/z
[M+Na]⁺334.0508334.0531
[M+Na]⁺270.0559270.0575
Note: Data is for representative derivatives and illustrates the accuracy of HRMS measurements. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of this compound, offering detailed information about its functional groups and bond characteristics. esisresearch.orgiosrjournals.org A molecule with N atoms has 3N-6 normal modes of vibration for non-linear molecules. wikipedia.orglibretexts.org

The IR and Raman spectra are characterized by bands corresponding to specific stretching and bending vibrations. For the benzo[b]thiophene core, key vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nii.ac.jpspectroscopyonline.com

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-S stretching: The C-S stretching vibration of the thiophene ring is typically observed at lower frequencies, often in the 850-600 cm⁻¹ range. iosrjournals.org

C-H bending: Out-of-plane C-H bending vibrations are found in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings. nii.ac.jp

Computational methods are often used alongside experimental data to assign the observed vibrational frequencies to specific normal modes of the molecule. esisresearch.orgiosrjournals.orgsmu.edu Two-dimensional IR (2D-IR) correlation analysis can be used to study changes in molecular structure and dynamics with temperature. researchgate.net

Table 3: Typical Vibrational Frequencies for Thiophene Derivatives

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch~3100
Aromatic C=C Stretch1500-1600
C-H In-plane Bend1000-1300
C-S Stretch600-850
C-H Out-of-plane Bend650-900
Note: These are general ranges and the exact positions can vary based on substitution. iosrjournals.orgnii.ac.jp

X-ray Crystallography

X-ray crystallography provides the most precise information about the three-dimensional structure of this compound in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles with high accuracy.

For derivatives of benzo[b]thiophene, single-crystal X-ray diffraction studies reveal the planarity of the fused ring system and the dihedral angle between the benzo[b]thiophene core and the phenyl substituent. nih.gov In a related structure, 6-Phenylbenzo[d]naphtho[2,3-b]thiophene, the dihedral angle between the naphthothiophene plane and the attached benzene (B151609) ring was found to be 67.24 (6)°. nih.gov The thiophene ring itself is nearly planar. nih.gov

Furthermore, X-ray crystallography elucidates intermolecular interactions in the crystal lattice, such as π-π stacking and C-H···π interactions, which govern the packing of molecules in the solid state. nih.gov This information is crucial for understanding the material's bulk properties.

Table 4: Selected Crystallographic Data for a Phenyl-Substituted Naphthothiophene

ParameterValue
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)12.6752 (10)
b (Å)28.578 (2)
c (Å)8.5659 (6)
Dihedral Angle (°)67.24 (6)
Note: Data from a related structure, 6-Phenylbenzo[d]naphtho[2,3-b]thiophene. nih.gov

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, are used to investigate the electronic transitions and photophysical properties of this compound. rsc.org

The UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals (e.g., π → π* transitions). The position and intensity of the absorption bands are sensitive to the extent of conjugation in the molecule.

Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been excited by light. researchgate.net The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the excited state of the molecule and its de-excitation pathways. The photophysical properties of thiophene-containing compounds are of interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic structure of molecules. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a detailed analysis of 3-Phenylbenzo[b]thiophene.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, the key conformational feature is the degree of twisting between the planar benzo[b]thiophene moiety and the phenyl ring. This is defined by the dihedral angle at the C2-C3-C(phenyl)-C(phenyl) bond.

Due to steric hindrance between the hydrogen atoms on the phenyl ring and the benzo[b]thiophene core, the molecule is not expected to be perfectly planar. DFT calculations on similar biaryl systems, such as biphenyl (B1667301) and other phenyl-substituted heterocycles, consistently show that a non-planar, twisted conformation is the energetic minimum. researchgate.net The rotation of the phenyl group relative to the benzo[b]thiophene system is a low-energy process, indicating that the molecule is likely flexible in the gas phase or in solution. scispace.com

In a crystallographic study of a larger, related molecule, 6-Phenylbenzo[d]naphtho[2,3-b]thiophene, the dihedral angle between the fused ring system and the pendant phenyl ring was found to be 67.24°. nih.gov While not identical, this suggests a significantly twisted conformation for this compound is highly probable. The final optimized geometry is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion, which favors a twisted structure.

Table 1: Representative Geometrical Parameters for Phenyl-Substituted Fused Heterocycles This table presents typical values based on DFT calculations and experimental data for structurally related compounds.

ParameterTypical ValueDescription
C3-C(phenyl) Bond Length~1.48 ÅThe single bond connecting the benzo[b]thiophene and phenyl rings.
Dihedral Angle40° - 70°The twist angle between the planes of the benzo[b]thiophene and phenyl rings.

DFT calculations are instrumental in elucidating reaction mechanisms by locating transition states and mapping out the energy profile of a reaction pathway. A key synthetic route to 3-arylbenzo[b]thiophenes is the direct C-H arylation of benzo[b]thiophene. Computational studies have explored the mechanism of this reaction.

For the direct β-arylation of benzo[b]thiophene, a Heck-type reaction pathway has been investigated. DFT modeling of the carbopalladation step between benzo[b]thiophene and a plausible palladium-phenyl intermediate revealed a free energy barrier of 22.4 kcal/mol. nih.gov This calculated barrier is consistent with a reaction that can proceed at room temperature, providing theoretical support for the proposed mechanism. nih.gov The characterization of the transition state structure shows the geometry of the interacting fragments as they proceed along the reaction coordinate from reactants to products, offering crucial insights into the bond-forming process.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzo[b]thiophene ring system, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to have significant density on the phenyl ring, which can act as an electron-accepting moiety. This separation of the frontier orbitals is typical for donor-acceptor type structures.

The HOMO-LUMO gap for thiophene-based π-conjugated systems is a critical parameter for their application in organic electronics. nectec.or.th DFT calculations on similar molecules, such as 3-phenylbenzo[d]thiazole-2(3H)-imine, show how substituents on the phenyl ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov

Table 2: Representative Frontier Orbital Energies for Phenyl-Thiophene Systems Values are illustrative and based on DFT calculations (e.g., B3LYP functional) for analogous compounds.

OrbitalTypical Energy (eV)Expected Localization on this compound
HOMO-5.5 to -6.0Primarily on the benzo[b]thiophene moiety
LUMO-1.5 to -2.0Significant contribution from the phenyl ring
HOMO-LUMO Gap (ΔE)~4.0Indicates high kinetic stability

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is used to predict where a molecule is susceptible to electrophilic or nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative sulfur atom and delocalized over the π-electron system of the benzo[b]thiophene ring. These are the sites most susceptible to attack by electrophiles. Regions of positive potential (typically colored blue) are generally found around the hydrogen atoms, indicating electron-deficient areas. walisongo.ac.id The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Advanced Topological Analyses (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Independent Gradient Model (IGM) for Noncovalent Interactions)

To gain a deeper understanding of chemical bonding and noncovalent interactions, advanced topological analyses of the electron density can be performed.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. nih.govnih.gov Analysis of the bond critical points (BCPs) between atoms provides quantitative information about the nature of the bonds (e.g., covalent vs. closed-shell interactions). nih.gov For this compound, QTAIM could be used to characterize the C-S bond, the C-C bonds within the aromatic rings, and the crucial C-C bond linking the two ring systems.

The Independent Gradient Model (IGM) is a more recent technique specifically designed to identify and visualize both intramolecular and intermolecular noncovalent interactions. chemrxiv.orgchemrxiv.orgresearchgate.net An IGM analysis of this compound would be able to map the weak, attractive interactions, such as C-H···π interactions, between the phenyl ring and the benzo[b]thiophene core. These interactions, while weak, can play a significant role in determining the molecule's preferred conformation and its packing in the solid state.

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Computed NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the NMR spectrum. These predicted shifts can be compared with experimental data to confirm the molecular structure. For conformationally flexible molecules like this compound, the calculated shifts can be averaged over different low-energy conformers (Boltzmann averaging) to provide a more accurate prediction. Studies on related benzothiophene (B83047) derivatives have shown that NMR shifts are sensitive to the molecule's conformation. rsc.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another standard application of DFT. readthedocs.iopsu.educhemrxiv.org This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. A frequency calculation on the optimized geometry of this compound confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical spectrum that can be directly compared with experimental measurements to aid in the assignment of vibrational modes. researchgate.net

Conceptual DFT for Global and Local Reactivity Descriptors

Global Reactivity Descriptors

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.

Electronegativity (χ): The negative of the chemical potential (χ = -μ), it measures the power of an atom or molecule to attract electrons.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters for this compound can be calculated to predict its general behavior in chemical reactions. For instance, a low hardness value would suggest higher reactivity compared to a molecule with a large hardness value.

Illustrative Global Reactivity Descriptors for a Thiophene (B33073) Derivative
DescriptorSymbolFormulaCalculated Value (eV)Interpretation
HOMO EnergyEHOMO--4.994Energy of the highest occupied molecular orbital
LUMO EnergyELUMO--1.142Energy of the lowest unoccupied molecular orbital
Energy GapΔEELUMO - EHOMO3.852Indicates chemical stability
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.068Electron donating/accepting tendency
Chemical Hardnessη(ELUMO - EHOMO) / 21.926Resistance to change in electron configuration
Note: Values are illustrative based on a representative thiophene derivative and would need to be specifically calculated for this compound.nih.gov

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. scielo.org.mx The most prominent local descriptor is the Fukui function , which indicates the change in electron density at a specific atom when an electron is added to or removed from the molecule. wikipedia.org This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks. nih.gov

The condensed Fukui functions are calculated for each atom (k) in the molecule:

fk+: For nucleophilic attack (where an electron is added). A higher value indicates the atom is more susceptible to attack by a nucleophile.

fk-: For electrophilic attack (where an electron is removed). A higher value points to the site most likely to be attacked by an electrophile.

fk0: For radical attack.

For this compound, analysis of the Fukui functions would reveal which carbon and sulfur atoms on the benzo[b]thiophene core and the phenyl ring are the most probable centers of reaction. researchgate.net For example, studies on similar benzofused systems have shown that the C(2) atom of the thiophene ring is often the most reactive site for electrophilic attack. semanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com These simulations provide detailed information on the conformational flexibility of this compound and how its structure and dynamics are influenced by the surrounding environment, such as a solvent.

Conformational Flexibility

The structure of this compound is not rigid. The primary source of flexibility is the rotation around the single bond connecting the phenyl group to the benzo[b]thiophene core. This rotation is defined by a dihedral angle, and different values of this angle correspond to different conformers of the molecule.

MD simulations can be used to explore the potential energy surface associated with this rotation. By simulating the molecule's movement, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalysts. Studies on similar aryl-substituted heterocyclic compounds have demonstrated that the interplay of intramolecular forces dictates the preferred conformations. researchgate.net

Solvent Effects

The solvent environment can significantly impact a molecule's conformation and properties. rsc.org MD simulations are particularly well-suited to investigate these effects by modeling the interactions between the solute (this compound) and solvent molecules. scielo.br

Two common approaches are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and can capture the general effects of solvent polarity on the solute's electronic structure and stability.

Explicit Solvation Models: The simulation includes a box of individual solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) surrounding the solute. This approach is more computationally intensive but provides a more realistic and detailed picture of specific solute-solvent interactions, such as hydrogen bonding and local solvation structures. rsc.orgmdpi.com

For this compound, simulations in different solvents would reveal how solvent polarity affects its preferred rotational angle. In a polar solvent, the molecule might adopt a more polar conformation to maximize favorable interactions with the solvent molecules, whereas, in a nonpolar solvent, intramolecular forces would dominate its conformational preference. scielo.br The incorporation of both conformational dynamics and explicit solvent effects is often necessary to accurately reproduce the properties of thiophene-based systems. rsc.org

Typical Parameters for an MD Simulation Study
ParameterDescriptionExample Value/Choice
Force FieldA set of equations and parameters to describe the potential energy of the system.OPLS-AA, GROMOS, AMBER
Solvent ModelMethod to represent the solvent.Explicit (e.g., TIP3P water) or Implicit (e.g., PCM)
Simulation TimeThe total time the system's evolution is simulated.10 ns to several μs
TemperatureThe temperature at which the simulation is run.298 K (25 °C)
PressureThe pressure at which the simulation is run.1 atm

Applications in Advanced Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Derivatives of thiophene (B33073) are utilized to create materials that form the active layers in OLEDs, enhancing electroluminescent efficiency and stability. oled-intermediates.com For instance, a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) (TT) π-conjugated linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org This device demonstrated a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.org The excellent thermal stability of such compounds is also a key factor in the fabrication of durable and stable OLED devices. beilstein-journals.org Furthermore, the flexibility of thiophene-based materials makes them ideal candidates for the development of flexible OLED displays and lighting applications. oled-intermediates.com

Device Performance of DMB-TT-TPA based OLEDValue
Maximum Power Efficiency6.70 lm/W
Maximum Current Efficiency10.6 cd/A
Maximum External Quantum Efficiency4.61%

Integration into Organic Solar Cells (OSCs) as Active Components

Fused-thiophene compounds are recognized for being electron-rich, which makes them effective electron donors and vital components in materials designed for optical and electronic applications, including organic solar cells. mdpi.com The presence of sulfur d-orbitals that mix well with aromatic π-orbitals facilitates electron transfer to acceptor units, which can enhance injection efficiency. mdpi.com

In one example, a vacuum-deposited donor material based on dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene (B120774) was developed for use in bulk heterojunction (BHJ) organic solar cells. mdpi.com The material exhibited a HOMO energy level of -5.66 eV and a LUMO energy level of -2.95 eV. mdpi.com When combined with a C70 acceptor in a 1:4 ratio, the resulting device achieved a power conversion efficiency (PCE) of 3.60%, with an open-circuit voltage (Voc) of 0.98 V and a short-circuit current density (Jsc) of 9.24 mA·cm⁻². mdpi.com Another dye featuring a benzothiophene (B83047) unit demonstrated a high conversion efficiency of 9.1% under AM 1.5 irradiation. mdpi.com

Photovoltaic Performance of DTT-based OSCValue
Power Conversion Efficiency (PCE)3.60%
Open-Circuit Voltage (Voc)0.98 V
Short-Circuit Current Density (Jsc)9.24 mA·cm⁻²
AcceptorC70

Utilization in Semiconductor Materials and Charge Transport Layers

Benzo[b]thiophene derivatives are actively researched for their application as organic semiconductors (OSCs) in organic thin-film transistors (OTFTs). researchgate.net These materials are attractive due to their extensive π-conjugated system and coplanar molecular structure, which arise from π-orbital overlap. researchgate.net The sulfur-rich nature of fused thiophenes promotes strong intermolecular interactions, which in turn enhances charge transfer characteristics. researchgate.net

Recently, novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors. researchgate.net When incorporated as the semiconductor layer in a bottom-gate/top-contact OTFT, one such device exhibited p-channel behavior with a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. researchgate.net The performance of such materials is also influenced by their molecular structure; for instance, in benzothieno-benzothiophene (BTBT) cored materials, longer alkyl side-chains have been shown to regulate intrinsic disorder and lead to enhanced charge-carrier mobility. rsc.org

OTFT Performance of BTT DerivativeValue
Channel Typep-channel
Hole Mobilityup to 0.005 cm²/Vs
Current On/Off Ratio> 10⁶

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in sensors, imaging, and optoelectronic devices. Researchers have developed new AIE luminogens based on a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core, which exhibit high solid-state emission efficiencies. rsc.orgresearcher.life

The AIE effect in these systems is often attributed to the restriction of intramolecular motion (RIM) mechanism. nih.gov In solution, the phenyl rings of the 3-phenylbenzo[b]thiophene scaffold can rotate freely, providing non-radiative decay pathways for the excited state. However, in the aggregated state, these intramolecular rotations are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.govnih.gov The twisted conformation of molecules can also prevent emission quenching by reducing intermolecular π-π interactions. nih.gov The study of such AIE systems helps in elucidating the steric and electronic effects on the AIE property and in designing novel, robust luminescent materials. rsc.orgnih.gov

Role as Electrocatalysts in Energy Conversion Systems (e.g., Fuel Cells)

Derivatives of this compound have also been explored for their potential as electrocatalysts in energy conversion systems. Specifically, a synthesized compound, 3-iodo-2-(p-tolyl)benzo[b]thiophene, has been tested for its performance in the electrooxidation of hydrazine (B178648), a key reaction in certain types of fuel cells. dergipark.org.tr

Electrochemical measurements, including cyclic voltammetry (CV) and chronoamperometry (CA), were used to evaluate the catalytic activity. The 3-iodo-2-(p-tolyl)benzo[b]thiophene modified electrode demonstrated a high current density of 15.40 mA/cm² in a solution of 1 M KOH + 0.5 M N₂H₄, indicating significant activity for hydrazine electrooxidation. dergipark.org.tr Electrochemical impedance spectroscopy (EIS) was used to study the charge transfer resistance (Rct). The results showed that the Rct values varied with the applied potential, with the lowest resistance observed at 0.8 V, signifying the highest carrier transfer performance at that potential. dergipark.org.tr This research suggests that organic materials based on the benzo[b]thiophene scaffold can be a promising alternative to more expensive metal-based catalysts for anode applications in hydrazine fuel cells. dergipark.org.tr

Electrochemical Performance for Hydrazine ElectrooxidationValue
Catalyst3-iodo-2-(p-tolyl)benzo[b]thiophene
Maximum Current Density15.40 mA/cm²
Optimal Potential for Carrier Transfer0.8 V

Biological Evaluation and Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 3-phenylbenzo[b]thiophene derivatives, SAR investigations have provided valuable insights into the structural requirements for enhanced biological potency and selectivity across various targets.

In the development of antiproliferative agents, the substitution pattern on the 3-phenyl ring of the 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophene scaffold has been shown to significantly influence activity. nih.gov The unsubstituted 3-phenyl derivative itself demonstrates good antiproliferative activity against several cancer cell lines. nih.gov The introduction of substituents at the para-position of the 3-phenyl ring, including both electron-withdrawing groups like fluorine and chlorine, and electron-donating groups such as methyl, methoxy, and ethoxy, generally results in compounds with good antiproliferative effects. nih.gov For instance, replacing the 3-aryl group with a 3-anilino moiety revealed that the biological activity was highly dependent on the substituent on the B-phenyl ring. nih.gov A comparison showed that while the unsubstituted 3-phenyl derivative was more active than its 3-anilino counterpart, 3-anilino derivatives with para-chloro, para-methyl, and para-ethoxy substituents were more potent than the corresponding 3-aryl derivatives. nih.gov

Similarly, in the context of antifungal agents, SAR studies on benzo[b]thiophene analogues of the allylamine (B125299) antimycotic terbinafine (B446) revealed that the position of the side chain is critical. nih.gov Derivatives with the side chain at position 3 were found to be bioequivalent to terbinafine. nih.gov Furthermore, introducing a second substituent at position 3 on a scaffold bearing the allylamine side chain at position 7 led to a significant enhancement in activity against Candida albicans. nih.gov

For anticancer agents targeting the RhoA/ROCK pathway, SAR was observed in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov The presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position was found to enhance the anti-proliferative activity of the derivatives. nih.gov These studies underscore how modifications to the this compound core can be systematically used to modulate biological activity and selectivity.

Enzyme Inhibition Profiling

Derivatives of this compound have been identified as potent inhibitors of several key enzyme families implicated in various diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com A series of 3-benzoyl-2-phenylbenzo[b]thiophenes, which are structural hybrids of benzothiophene (B83047) and chalcone, have been evaluated for their cholinesterase inhibitory activity. nih.govnih.gov

Generally, these benzothiophene-chalcone hybrids proved to be more effective inhibitors of both enzymes compared to their 2-phenylbenzothiophene precursors. nih.govbohrium.com Within this series, specific substitutions on the benzoyl moiety were critical for potency and selectivity. Compound 5f , featuring a dimethylamino group, was identified as the most potent AChE inhibitor with an IC₅₀ value of 62.10 μM. nih.govnih.gov Meanwhile, compound 5h , which has an amino substituent, was the most effective BChE inhibitor with an IC₅₀ of 24.35 μM, a potency comparable to the standard drug galantamine (IC₅₀ = 28.08 μM). nih.govnih.gov

Inhibitory Activity of 3-Benzoyl-2-phenylbenzo[b]thiophene Derivatives Against Cholinesterases nih.govnih.gov
CompoundSubstituentAChE IC₅₀ (μM)BChE IC₅₀ (μM)
5f-N(CH₃)₂62.10N/A
5h-NH₂> 10024.35
Galantamine (Reference)-N/A28.08

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer, making them attractive therapeutic targets. nih.gov The 3-aminobenzo[b]thiophene scaffold has been successfully utilized as a versatile starting point for the synthesis of various kinase inhibitors. nih.gov This scaffold provides a core motif for building more complex heterocyclic systems that can potently and selectively inhibit specific kinases. For example, it has been applied in the synthesis of thieno[2,3-b]pyridine (B153569) cores for LIMK1 inhibitors, benzo nih.govoiccpress.comthieno[3,2-e] nih.govoiccpress.comdiazepin-5(2H)-one scaffolds for MK2 inhibitors, and benzo nih.govoiccpress.comthieno[3,2-d]pyrimidin-4-one structures for inhibitors of PIM kinases. nih.gov

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer cell invasion and metastasis by degrading the extracellular matrix. nih.govmdpi.com Consequently, inhibiting uPA is a promising strategy for developing anti-invasive cancer therapies. scispace.com A class of 4-substituted benzo[b]thiophene-2-carboxamidines has been identified as a potent and selective group of synthetic uPA inhibitors. nih.govresearchgate.net

Two notable compounds from this class, B428 and B623 , demonstrated competitive inhibition of human uPA with Ki values of 0.53 μM and 0.16 μM, respectively. nih.gov These compounds showed significant potency, being 20- to 100-fold more potent than previously known selective synthetic uPA inhibitors like amiloride. nih.govresearchgate.net Crucially, they exhibited high selectivity, being over 300-fold more selective for uPA compared to tissue-type plasminogen activator (tPA) and over 1000-fold more selective relative to plasmin. nih.gov These inhibitors were also effective against cell surface-bound uPA, a key factor for mediating cellular invasiveness. nih.govscispace.com

Inhibition of Urokinase (uPA) by Benzo[b]thiophene Derivatives nih.gov
CompounduPA IC₅₀ (μM)uPA Ki (μM)Selectivity (uPA vs. tPA)
B4280.320.53> 300-fold
B6230.070.16> 300-fold

The therapeutic reach of this compound derivatives extends to other important enzyme targets.

Cyclooxygenase-2 (COX-2): In the context of anti-inflammatory activity, the derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT ) was found to significantly reduce inflammatory responses in macrophage cells by downregulating the expression of proinflammatory genes, including COX-2. oiccpress.com

Beta-site APP Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov While various scaffolds have been investigated as BACE1 inhibitors, the specific development of this compound derivatives for this target is an area of ongoing research.

Alkaline Phosphatases (APs): Tissue-nonspecific alkaline phosphatase (TNAP) is involved in pathological calcification processes, such as those seen in osteoarthritis. nih.govresearchgate.net Benzo[b]thiophene derivatives have been synthesized and evaluated as TNAP inhibitors. Racemic benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole were found to be effective TNAP inhibitors with apparent inhibition constants (Ki) of 85 μM and 135 μM, respectively, which are comparable to the known inhibitor levamisole (B84282) (Ki = 93 μM). nih.gov Interestingly, several novel derivatives in this class showed more pronounced inhibition of intestinal alkaline phosphatase (IAP) than TNAP. nih.govresearchgate.net

Antineoplastic and Antiproliferative Activities

A significant area of research for this compound derivatives has been in the discovery of novel anticancer agents. These compounds have been shown to inhibit cancer cell growth through various mechanisms.

One prominent series, the 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophenes, acts as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov The unsubstituted 3-phenyl derivative (3a ) showed good activity against several cell lines, with IC₅₀ values ranging from 1.5 to 2.1 μM. nih.gov The most potent compound in this series was 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e ), which exhibited submicromolar inhibitory concentrations. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspase-3 and cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov

Another derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT ), has also been evaluated for its anticancer potential. oiccpress.com It displayed cytotoxic effects across a panel of human cancer cell lines, with EC₅₀ values ranging from 63.74 μM to 146.75 μM. IPBT was shown to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, and P53, and it also effectively inhibited cancer cell migration and colony formation. oiccpress.com

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as anticancer agents that target the RhoA/ROCK signaling pathway, which is involved in tumor growth and metastasis. nih.gov A lead compound from this series, b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. nih.gov

Antiproliferative Activity of Selected this compound Derivatives
CompoundMechanism of ActionCancer Cell LineActivity (IC₅₀/EC₅₀ in μM)Reference
3aTubulin Polymerization InhibitionHeLa, HL-60, Jurkat, K5621.5 - 2.1 nih.gov
4eTubulin Polymerization InhibitionHeLa, JurkatSubmicromolar nih.gov
IPBTInduction of ApoptosisCaco-263.74 oiccpress.com
HepG267.04
b19RhoA/ROCK Pathway InhibitionMDA-MB-231Significant inhibition of proliferation nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat microbial infections.

Several synthetic benzo[b]thiophene derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain 3-phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)-3,1-quinazol-4-one derivatives exhibited activity nearly equal to the standard antibiotic ampicillin (B1664943) against E. coli and S. epidermidis. Another study focused on 3-halobenzo[b]thiophene derivatives and found that cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes displayed a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus. mdpi.com Specifically, the bromo- and chloro-substituted cyclohexanol (B46403) benzo[b]thiophene derivatives showed potent activity against S. aureus, E. faecalis, and B. cereus. mdpi.com

The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has also yielded compounds with significant activity against multidrug-resistant Staphylococcus aureus (MRSA). mdpi.com One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed an MIC of 4 µg/mL against a reference strain of S. aureus as well as clinically isolated strains resistant to methicillin (B1676495) and daptomycin. mdpi.com

The following table presents the minimum inhibitory concentration (MIC) of selected 3-halobenzo[b]thiophene derivatives against Gram-positive bacteria.

CompoundBacteriumMIC (µg/mL)
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneEnterococcus faecalis16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneEnterococcus faecalis16
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneBacillus cereus16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneBacillus cereus16

Data sourced from MDPI. mdpi.com

The antifungal potential of benzo[b]thiophene derivatives has also been a subject of investigation. Several di(hetero)arylamine derivatives of the benzo[b]thiophene system were evaluated for their antifungal activity against clinically relevant Candida species. nih.gov The most active compound in this series demonstrated a broad spectrum of activity, including against fluconazole-resistant fungi. nih.gov

In another study, 3-halobenzo[b]thiophene derivatives were tested for their antifungal properties. mdpi.com Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Candida albicans. mdpi.com Furthermore, a thiophene (B33073) derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), showed fungicidal action against C. albicans at a concentration of 100 µg/ml and demonstrated a synergistic effect when combined with fluconazole (B54011) against resistant strains. nih.gov

A significant mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell. acs.orgnih.gov The NorA efflux pump in Staphylococcus aureus is a well-known contributor to multidrug resistance, particularly to fluoroquinolones like ciprofloxacin (B1669076). acs.org Benzo[b]thiophene derivatives have been identified as potent inhibitors of the NorA efflux pump. researchgate.netnih.gov

A series of 1,4-benzothiazine derivatives, structurally related to this compound, were designed and synthesized as NorA inhibitors. Several of these compounds were capable of completely restoring the activity of ciprofloxacin in a norA-overexpressing strain of S. aureus. acs.org Similarly, a series of C2 arylated benzo[b]thiophene derivatives were developed, and two compounds were found to be potent NorA pump inhibitors, leading to a 16-fold decrease in the ciprofloxacin MIC against the SA-1199B strain. nih.gov These molecules represent promising candidates for use in combination therapy to overcome antibiotic resistance. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiophene-based compounds, including derivatives of benzo[b]thiophene, are known for their anti-inflammatory properties. nih.gov These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of key inflammatory enzymes and the regulation of cytokine production. nih.govresearchgate.net

A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to significantly reduce inflammatory responses in LPS-induced RAW264.7 macrophage cells. oiccpress.com This effect was attributed to the downregulation of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. oiccpress.com Another study investigating 4,5,6,7-tetrahydrobenzothiophene derivatives found that some compounds exhibited potent anti-inflammatory activity superior to the commercial drug celecoxib (B62257) in a carrageenan-induced paw edema assay, acting as selective COX-2 inhibitors. nih.gov These findings suggest that the benzo[b]thiophene scaffold is a promising template for the development of new anti-inflammatory agents. oiccpress.comnih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of the this compound core have demonstrated significant potential in the modulation of the central nervous system, with activities ranging from cognition enhancement to anxiolytic effects.

The benzo[b]thiophene moiety is a recognized scaffold in the design of agents with potential therapeutic value in Alzheimer's disease (AD). nih.gov Research has focused on the development of benzo[b]thiophene-chalcone hybrids as inhibitors of cholinesterases, enzymes critically involved in the pathology of AD. nih.gov These hybrid structures incorporate the 3-benzoylbenzothiophene framework, a close structural relative of this compound. nih.gov The design of such hybrid compounds is a strategic approach to enhance penetration of the blood-brain barrier, a crucial property for CNS-acting drugs. nih.gov

Furthermore, thiophene-based ligands have been developed for the specific detection of amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease. nih.gov While not directly therapeutic, these diagnostic tools underscore the affinity of the thiophene scaffold for biological targets relevant to AD. nih.gov The development of such compounds is crucial for understanding the progression of the disease and for the development of targeted therapies. nih.gov

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their pharmacological activities. nih.gov These compounds exhibited notable antiarrhythmic and serotonin (B10506) antagonist properties. nih.gov The study reported that the synthesized compounds showed high activity when compared to standard drugs like procaine (B135) amide and lidocaine (B1675312) for antiarrhythmic effects. nih.gov

The serotonergic system is a key target in the development of various CNS-active drugs. Benzo[b]thiophene derivatives have been identified as potent antagonists for the vascular 5-HT1B receptor. nih.gov Specifically, a derivative from a benzo[b]thiophene-4-piperazine series, N-(2-ethylphenyl)-4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene-2-carboxamide, was identified as a highly potent and competitive vascular 5-HT1B receptor antagonist. nih.gov Additionally, certain benzo[b]thiophene derivatives have shown promise as a new class of antidepressants with a potential for rapid onset of action, targeting the 5-HT7 receptor. unav.edunih.gov

The same series of novel thiophene derivatives synthesized from a 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide precursor also demonstrated significant antianxiety activities. nih.gov In preclinical screenings, these compounds showed high activity in comparison to established anxiolytic drugs such as diazepam and buspirone. nih.gov This suggests that the benzo[b]thiophene scaffold is a promising starting point for the development of new anxiolytic agents. nih.gov Further research into thieno[3,4-b] nih.govnih.govbenzodiazepines has also indicated their potential as central nervous system agents with possible neuroleptic activity. nih.gov

Selective Estrogen Receptor Modulator (SERM) Activity and Related Therapeutic Areas

The this compound scaffold is a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that exhibit tissue-selective estrogen receptor agonist or antagonist effects. nih.gov This dual activity allows for beneficial estrogen-like effects in some tissues, such as bone, while blocking estrogen's proliferative effects in others, like the breast and uterus. nih.gov

Raloxifene (B1678788), a prominent second-generation SERM, is a classic example of a 2-aryl-3-benzoylbenzo[b]thiophene derivative. acs.org It is utilized for the prevention and treatment of postmenopausal osteoporosis. acs.org Extensive structure-activity relationship (SAR) studies on raloxifene and its analogues, including arzoxifene, have provided valuable insights for the design of new SERMs. nih.govnih.gov These studies have shown that modifications to the 2-arylbenzothiophene core can significantly impact receptor binding and biological activity. acs.org For instance, the 6-hydroxy and 4'-hydroxy substituents on the raloxifene molecule are crucial for its activity. acs.org Arzoxifene, an analogue of raloxifene where the carbonyl group is replaced by an ether linkage, was developed to improve upon the pharmacological profile of its predecessor. researchgate.net The development of these compounds highlights the importance of the benzo[b]thiophene scaffold in creating therapies for hormone-dependent conditions. nih.govresearchgate.net

CompoundStructural ClassTherapeutic Application
Raloxifene2-Aryl-3-benzoylbenzo[b]thiophenePrevention and treatment of postmenopausal osteoporosis
ArzoxifeneBenzothiophene (Raloxifene analogue)Investigated for breast cancer chemoprevention
BazedoxifeneIndole-based SERMPrevention and treatment of osteoporosis

Antiparasitic Applications (e.g., Anti-malarial, Anti-leishmanial)

The benzo[b]thiophene nucleus has been explored for its potential in treating parasitic diseases. Studies have demonstrated the efficacy of aminoquinolines coupled to benzothiophene rings against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these benzothiophene derivatives showed improved activity against chloroquine-susceptible strains and were curative in mouse models of malaria. nih.gov

In the context of leishmaniasis, a disease caused by Leishmania protozoa, thiophene derivatives have shown promising activity. semanticscholar.orgscispace.com While research has often focused on the broader class of thiophenes, specific investigations have highlighted the potential of benzothiophenes against various Leishmania species. semanticscholar.org Thiophene derivatives isolated from natural sources, such as Porophyllum ruderale, have demonstrated in vitro activity against Leishmania amazonensis. nih.gov These findings suggest that the this compound scaffold could be a valuable template for the design of novel antiparasitic agents. nih.govsemanticscholar.org

ParasiteCompound ClassObserved Activity
Plasmodium falciparumAminoquinolines coupled to benzothiopheneInhibition of parasite growth, curative in animal models
Leishmania infantumThiophene derivativesIn vitro activity against the parasite
Leishmania amazonensisThiophene derivatives from natural sourcesInhibition of promastigote and amastigote growth

In Silico Biological Studies and Drug Design

Computational methods, including molecular docking and molecular dynamics, play a crucial role in the development of this compound-based therapeutic agents. nih.govresearchgate.netnih.gov These in silico techniques allow for the prediction of binding interactions between small molecules and their biological targets, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Molecular docking studies have been employed to understand the binding of benzo[b]thiophene derivatives to various targets. For example, the interactions of benzo[b]thiophene-chalcones with cholinesterases have been modeled to elucidate the structural basis of their inhibitory activity. mdpi.com Similarly, docking studies have shed light on the binding of benzo[b]thiophene derivatives to serotonin receptors, such as the 5-HT1A receptor, helping to explain the observed binding affinities. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical computational tool used to predict the pharmacokinetic properties of drug candidates at an early stage of development. researchgate.net Such studies have been applied to novel thiophene derivatives to ensure they possess favorable drug-like properties. researchgate.net The integration of these computational approaches accelerates the drug discovery process and helps in the rational design of new this compound derivatives with improved therapeutic potential. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.

In a study focused on developing novel cholinesterase inhibitors for Alzheimer's disease, a series of 2-benzoyl-3-phenylbenzothiophene derivatives were synthesized and subjected to molecular docking studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For the most active compounds, the analysis revealed key interactions within the enzyme active sites. For instance, with AChE, a hydrogen bond was observed between the carbonyl oxygen of the ligand and the amino acid residue TYR337, along with a π-stacking interaction between the benzoyl aromatic ring and TRP86. nih.gov The phenyl substituent at the 3-position, however, did not show significant interactions. nih.gov In the case of BChE, the binding was stabilized by a T-shaped π-stacking interaction with TRP231 and a hydrogen bond between the carbonyl oxygen and a structural water molecule. nih.gov

Another investigation into 3-(α-styryl)benzo[b]thiophene derivatives as antitubulin agents utilized molecular docking to simulate their binding to the colchicine (B1669291) binding site of tubulin. nih.gov This analysis helps to rationalize the observed antiproliferative activities of these compounds. nih.gov

Furthermore, molecular docking studies on benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains identified favorable binding energies, suggesting a strong interaction with the protein target. nih.gov Although not 3-phenyl derivatives, these studies highlight the general potential of the benzo[b]thiophene scaffold to form stable complexes with biological macromolecules. nih.gov

The binding energies and interacting residues for selected benzo[b]thiophene derivatives are summarized in the table below.

Compound SeriesTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)
2-Benzoyl-3-phenylbenzothiophenesAcetylcholinesterase (AChE)TYR337, TRP86Not specified
2-Benzoyl-3-phenylbenzothiophenesButyrylcholinesterase (BChE)TRP231, SER198, GLY116, GLY117Not specified
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)Not specified-7.5 to -8.0

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druglikeness Assessment

ADME properties are critical for determining the viability of a compound as a drug. In silico methods are frequently employed in the early stages of drug discovery to predict these properties and assess the "druglikeness" of a compound.

For a series of 2-benzoyl-3-phenylbenzothiophene derivatives, ADME properties were calculated to evaluate their potential as orally available drugs. nih.gov The evaluation was based on Lipinski's rule of five, which is a widely used guideline for predicting oral bioavailability. nih.gov The results indicated that a majority of the synthesized compounds adhered to these rules, suggesting good potential for oral absorption. nih.gov Specifically, eleven of the benzothiophenes followed Lipinski's rules, while seven violated only one criterion. nih.gov The bioavailability score for all the investigated compounds was 55%. nih.gov

Similarly, ADMET profiling of designed 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives showed favorable pharmacokinetics and druglikeness profiles when compared to the established drug tamoxifen. researchgate.net Computational analysis of novel thiophene derivatives also demonstrated good adherence to Lipinski's rule of five, indicating favorable druglikeness and oral bioavailability. ajol.info These studies, while not exclusively on this compound, suggest that the benzo[b]thiophene scaffold is a promising template for the design of drug-like molecules.

The predicted ADME properties for a selection of benzo[b]thiophene derivatives are presented in the table below.

Compound SeriesLipinski's Rule of Five ComplianceBioavailability ScoreKey ADME Predictions
2-Benzoyl-3-phenylbenzothiophenesMajority compliant55%Good oral bioavailability predicted.
3-Chlorobenzo[b]thiophene-2-carbonyl chloridesFavorableNot specifiedBetter predicted pharmacokinetics than tamoxifen.
Novel thiophene derivativesGood responseNot specifiedHigh intestinal absorption (>80%) predicted.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of di(hetero)arylamine derivatives of benzo[b]thiophenes to model their radical scavenging activity. ipb.pt The study included compounds with substitutions at the 3, 6, and 7-positions of the benzo[b]thiophene ring. ipb.pt The developed QSAR model was built using the partial least squares (PLS) method and was validated internally and externally. ipb.pt The model identified four molecular descriptors that were key to the radical scavenging activity: two Radial Distribution Function (RDF) descriptors (RDF020e and RDF045e) and two 2D-autocorrelation descriptors (GATS8p and MATS5e). ipb.pt The RDF descriptors suggested that the presence of electronegative atoms contributes to the antioxidant activity, while the 2D-autocorrelation descriptors indicated the importance of polarizable and electronegative atom pairs at specific distances within the molecule. ipb.pt This QSAR model serves as a useful tool for predicting the antioxidant activity of new benzo[b]thiophene derivatives and guiding the synthesis of more potent compounds. ipb.pt

Another QSAR analysis was performed on benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. chem-soc.si This study resulted in statistically significant 2D and 3D-QSAR models that highlighted the essential structural features for enhancing the inhibitory activity of this class of compounds. chem-soc.si The high predictive ability of the derived models allows for the rational design of novel anti-HCV agents based on the benzo[b]thiophene scaffold. chem-soc.si

The key parameters of the QSAR model for radical scavenging activity are shown in the table below.

QSAR ModelStatistical MethodKey Molecular DescriptorsModel Interpretation
Radical Scavenging ActivityPartial Least Squares (PLS)RDF020e, RDF045e, GATS8p, MATS5ePresence of electronegative and polarizable atoms at specific locations enhances activity.
HCV NS5B Polymerase InhibitionGenetic Function Algorithm (GFA) & Molecular Field Analysis (MFA)Not specifiedIndispensable structural requirements for improved activity were identified.

Geochemical and Environmental Significance

Occurrence and Distribution of Arylated Thiophenes in Geological Samples

Arylated thiophenes, a class of polycyclic aromatic sulfur heterocycles (PASHs), are not typically found in living organisms or recent sediments. Their presence in ancient sedimentary rocks and petroleum is a clear indicator of their formation during diagenesis and catagenesis, the processes of chemical and physical alteration of sediments at low and high temperatures and pressures, respectively. The concentration of phenylated compounds, such as phenylbenzo[b]thiophene, generally increases with the maturation of organic matter.

The distribution of arylated thiophene (B33073) isomers is strongly influenced by thermal maturity. uj.edu.pl In less mature sediments, a wider array of isomers is often observed, which suggests that their formation is under kinetic control, meaning the relative abundances of the products are determined by the rates of their formation. uj.edu.plresearchgate.net As thermal maturity increases, the distribution of isomers shifts towards the more thermodynamically stable forms.

While specific data focusing solely on 3-Phenylbenzo[b]thiophene is limited, studies on closely related compounds like phenyldibenzothiophenes (PhDBTs) provide valuable analogues. In samples of low maturity, the kinetically favored 1- and 4-substituted PhDBT isomers are often more abundant. uj.edu.pl Conversely, in more mature samples, the more stable 2- and 3-phenyldibenzothiophene (B564036) isomers tend to prevail. researchgate.net This suggests that a higher relative abundance of 3-substituted phenylated thiophenes, including this compound, could be indicative of a higher level of thermal stress.

These compounds are often found in marine sedimentary rocks that have undergone oxidative diagenesis. uj.edu.pl This process is characterized by the transformation of sedimentary pyrite (B73398) (FeS₂) into iron oxides like hematite (B75146) (Fe₂O₃) or goethite (FeO(OH)) due to interaction with oxidizing brines. uj.edu.pl Such brines, often rich in benzene (B151609), are considered a potential source of the phenyl group for the arylation of thiophenic compounds. uj.edu.pl

Table 1: Distribution of Arylated Thiophene Isomers with Thermal Maturity

Thermal MaturityIsomer Distribution CharacteristicsPredominant Isomer Types (by Analogy with Phenyldibenzothiophenes)
Low Kinetically controlled, greater number of isomers observed. uj.edu.plLess thermodynamically stable isomers (e.g., 1- and 4-substituted). uj.edu.pl
High Thermodynamically controlled, enrichment of more stable isomers. sci-hub.catMore thermodynamically stable isomers (e.g., 2- and 3-substituted). researchgate.netsci-hub.cat

Diagenetic and Catagenetic Transformation Pathways in Organic Matter

The formation and transformation of this compound and other arylated thiophenes are integral to the broader geochemical carbon and sulfur cycles. Their genesis is believed to occur through reactions involving simpler aromatic and sulfur-containing molecules present in the kerogen or bitumen fractions of organic matter.

During diagenesis, the initial stages of alteration at relatively low temperatures, the formation of a diverse range of arylated thiophene isomers suggests low regioselectivity in the formation reactions. uj.edu.pl One proposed mechanism involves the free radical phenylation of existing benzothiophene (B83047) or dibenzothiophene (B1670422) structures within the sedimentary organic matter. uj.edu.pl The phenyl radicals could be supplied by benzene-rich fluids circulating through the sediment. uj.edu.pl

As sediments are buried deeper and subjected to higher temperatures and pressures during catagenesis, the transformation of organic matter intensifies. This is the primary stage of oil and gas generation. During this phase, the initially formed mixture of arylated thiophene isomers undergoes rearrangement and selective destruction. The less stable isomers are progressively converted to more thermodynamically stable configurations or are broken down. The increasing prevalence of 2- and 3-substituted isomers, by analogy with phenyldibenzothiophenes, in mature source rocks and oils is a testament to this thermodynamic control. sci-hub.cat

Therefore, the relative abundance of this compound, as part of the broader suite of arylated thiophenes, can serve as a molecular indicator of the thermal history of the host rock or petroleum. The transformation from a kinetically controlled to a thermodynamically controlled distribution of isomers provides a valuable tool for assessing the maturity of organic matter.

Table 2: Proposed Geochemical Transformation Pathway for Arylated Thiophenes

Geological StageDominant ProcessKey CharacteristicsResulting Isomer Profile (Inferred for Phenylbenzothiophenes)
Diagenesis FormationFree radical phenylation of thiophenic precursors in the presence of benzene-rich fluids. uj.edu.plA complex mixture of isomers, reflecting kinetic control. uj.edu.pl
Catagenesis Transformation & MaturationIsomerization to more stable forms and selective degradation of less stable isomers under increasing thermal stress.Enrichment in thermodynamically more stable isomers, such as the 3-substituted form. sci-hub.cat

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

While classical methods for synthesizing benzo[b]thiophenes often involve harsh conditions and produce significant waste, modern organic synthesis is moving towards more environmentally benign and efficient methodologies. nih.gov Future efforts in the synthesis of 3-phenylbenzo[b]thiophene and its derivatives will likely concentrate on the following areas:

Catalytic C-H Functionalization: Palladium-catalyzed intramolecular oxidative C-H functionalization represents a powerful and efficient route to multisubstituted benzo[b]thiophenes. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. nih.gov Future work will likely focus on expanding the scope of this methodology and exploring the use of more abundant and less toxic first-row transition metals.

Multi-component Reactions: Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have emerged as a highly regioselective method for constructing the benzo[b]thiophene core. researchgate.net This strategy allows for the rapid assembly of complex molecules from simple precursors in a single step, which is a key principle of green chemistry. researchgate.net

Electrophilic Cyclization: Convenient and high-yielding syntheses of substituted benzo[b]thiophenes have been developed using electrophilic cyclization of 2-alkynylthioanisoles. organic-chemistry.orgdntb.gov.ua These methods often utilize non-toxic reagents and milder reaction conditions compared to traditional approaches. organic-chemistry.org Further research may explore the use of photocatalysis to drive these cyclizations, offering an even more sustainable pathway. dntb.gov.ua

A comparison of traditional and emerging synthetic strategies is presented in Table 1.

Synthetic StrategyAdvantagesDisadvantages of Traditional Methods
Traditional Methods (e.g., Friedel-Crafts acylation) Well-establishedPoor regioselectivity, use of excess Lewis acids, generation of harmful byproducts (e.g., HCl). nih.gov
Palladium-Catalyzed C-H Functionalization High atom economy, good functional group tolerance, access to diverse substitution patterns. nih.govMay require expensive catalysts and ligands.
Rhodium-Catalyzed Multi-component Reactions High regioselectivity, rapid assembly of molecular complexity. researchgate.netCatalyst cost and sensitivity.
Electrophilic Cyclization Milder reaction conditions, use of less toxic reagents, high yields. organic-chemistry.orgSubstrate scope may be limited.

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of benzo[b]thiophene are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netijpsjournal.com Future research will aim to identify novel biological targets and develop new therapeutic agents based on the this compound scaffold.

Anticancer Agents: Substituted 3-benzoylamino-benzo[b]thiophene derivatives have shown concentration-dependent antiproliferative activity against cancer cell lines, inducing mitotic failure. nih.gov Some 3-(α-styryl)benzo[b]thiophenes have been identified as potent antitubulin agents, inhibiting tubulin polymerization at a level comparable to combretastatin (B1194345) A-4. nih.gov The STAT3 pathway, a promising target for idiopathic pulmonary fibrosis, has also been effectively inhibited by novel benzo[b]thiophene 1,1-dioxide derivatives. nih.gov

Neurodegenerative Diseases: Benzo[b]thiophene-chalcone hybrids have been synthesized as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, certain benzo[b]thiophene derivatives have shown affinity for serotonin (B10506) receptors, suggesting their potential as antidepressants with a rapid onset of action. unav.edu

Infectious Diseases: The global challenge of antimicrobial resistance necessitates the discovery of new classes of antibiotics. dntb.gov.ua Benzo[b]thiophene derivatives have demonstrated antibacterial and antifungal properties, with some compounds showing potent activity against Staphylococcus aureus and Candida albicans. researchgate.netias.ac.in

The diverse biological activities of benzo[b]thiophene derivatives are summarized in Table 2.

Biological ActivityMolecular Target/MechanismReference
Anticancer Tubulin polymerization inhibition, STAT3 inhibition, induction of mitotic failure nih.govnih.govnih.gov
Neuroprotective Cholinesterase inhibition, serotonin receptor modulation nih.govunav.edu
Anti-inflammatory Inhibition of inflammatory mediators researchgate.net
Antimicrobial Disruption of microbial cell integrity or key metabolic pathways dntb.gov.uaresearchgate.netias.ac.in
Antioxidant Scavenging of reactive oxygen species ias.ac.in

Rational Design of Materials with Tailored Electronic and Optical Properties

The π-conjugated system of benzo[b]thiophene makes it an attractive building block for organic electronic materials. mdpi.com Future research will focus on the rational design of this compound-based materials with specific electronic and optical properties for applications in organic electronics.

Organic Field-Effect Transistors (OFETs): nih.govBenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) derivatives are widely used in OFETs due to their high charge carrier mobility and stability. researchgate.netmdpi.com Strategic modifications of the BTBT core, such as the introduction of phenyl groups and other substituents, can fine-tune the molecular packing and electronic properties of these materials. rsc.org

Organic Light-Emitting Diodes (OLEDs): The oxidation of the sulfur atom in the thiophene (B33073) ring of BTBT derivatives transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com This modification can lead to materials with high quantum yields, making them suitable for use as emitters in OLEDs. mdpi.com

Organic Solar Cells (OSCs): Benzo[b]thiophene derivatives are being explored as electron-donor materials in organic solar cells. researchgate.netnih.gov Computational studies are being used to predict the light absorption properties and electronic states of novel benzo[b]thiophene-based molecules to optimize their performance in photovoltaic devices. polimi.it

Key properties of benzo[b]thiophene-based materials for electronic applications are highlighted in Table 3.

ApplicationKey Material PropertiesDesign Strategy
OFETs High charge carrier mobility, good thermal stability, solution processability. mdpi.comModification of the core structure to control molecular packing and intermolecular interactions. rsc.org
OLEDs High fluorescence quantum yield, tunable emission wavelengths. mdpi.comOxidation of the sulfur atom to create electron-accepting moieties. mdpi.com
OSCs Strong absorption in the visible spectrum, appropriate HOMO/LUMO energy levels. nih.govpolimi.itIntroduction of donor and acceptor units to tune the electronic bandgap. mdpi.com

Advanced Computational-Experimental Integration for Accelerated Discovery

The integration of computational chemistry with experimental synthesis and testing is becoming an indispensable tool for accelerating the discovery of new molecules with desired properties. researchgate.net This synergistic approach is particularly valuable in the context of this compound research.

In Silico Screening and Drug Design: Molecular docking and dynamics simulations are used to predict the binding modes of benzo[b]thiophene derivatives to biological targets, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net Computational tools are also employed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Materials Design: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic and optical properties of new benzo[b]thiophene-based materials. nih.govnih.gov This allows for the in silico design of molecules with tailored properties for specific applications in organic electronics before undertaking their synthesis. researchgate.netbeilstein-journals.org

Mechanistic Studies: Computational methods can provide insights into reaction mechanisms, helping to optimize synthetic routes and develop new catalytic systems for the preparation of 3-phenylbenzo[b]thiophenes. nih.gov

Potential for Clinical Translation and Industrial Applications

The extensive research into the biological activities of this compound derivatives underscores their potential for clinical translation. While no drugs based on this specific scaffold are currently on the market, the promising preclinical data, particularly in the areas of oncology and neurodegenerative diseases, suggest that further development is warranted. The versatility of the benzo[b]thiophene core, as seen in approved drugs like Raloxifene (B1678788) and Zileuton (B1683628), provides a strong rationale for continued investigation. ias.ac.in

In the realm of materials science, the potential for industrial applications of this compound-based materials is significant. Their use in organic electronics, such as flexible displays, printable circuits, and large-area lighting, could have a major impact on the electronics industry. dergipark.org.tr The development of efficient and stable organic semiconductors based on this scaffold could lead to lower-cost and more environmentally friendly electronic devices. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-phenylbenzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves direct β-arylation of benzo[b]thiophene derivatives using palladium catalysis. For example, room-temperature coupling of thiophenes with aryl halides in the presence of Pd(OAc)₂ and ligands like PPh₃ yields this compound . Optimization includes solvent selection (e.g., DMF or toluene), base (K₂CO₃), and temperature control to minimize side reactions. Characterization via ¹H/¹³C-NMR and HRMS is critical to confirm purity and structure .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : X-ray crystallography is definitive but requires high-quality crystals. Alternatively, NMR spectroscopy (e.g., NOE experiments) can distinguish between isomers. For example, coupling constants in ¹H-NMR (e.g., J = 8.9 Hz for aryl protons) and specific shifts in ¹³C-NMR (e.g., δ 140.8 ppm for the thiophene ring) are diagnostic . Computational methods like DFT (B3LYP/6-311G**) can predict spectral data for comparison .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic properties of this compound?

  • Methodological Answer : Para-substituents (e.g., –NO₂, –OCH₃) alter the HOMO-LUMO gap and global reactivity indices. Computational studies (e.g., NBO analysis at the MP2/6-311G** level) show electron-withdrawing groups reduce the HOMO-LUMO gap by 0.3–0.5 eV, enhancing electrophilicity . Solvent effects (PCM models) further modulate reactivity; polar solvents stabilize charge-separated intermediates . Experimental validation via cyclic voltammetry is recommended .

Q. What computational methods are reliable for predicting adsorption behavior of this compound on mineral surfaces?

  • Methodological Answer : Periodic DFT (e.g., SIESTA code with GGA-PBE functionals) models adsorption on phyllosilicates. Key parameters include surface-sulfur distances (~3 Å) and orientation parallel to the (001) plane . Thermodynamic properties (ΔGads) can be derived from vibrational frequency calculations. Compare results with experimental TPD (temperature-programmed desorption) data to validate models .

Q. How can contradictions in spectroscopic data for thiophene derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., C–S bond vs. aryl protons) arise from conformational flexibility or solvent effects. Use dynamic NMR (DNMR) to probe rotational barriers. For example, variable-temperature ¹H-NMR in CDCl₃ can reveal coalescence temperatures for rotamers . Cross-reference computational predictions (e.g., BHandHLYP/6-311G**) with databases like SDBS to identify systematic errors .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization Pd-catalyzed β-arylation, solvent/base screening, HRMS validation
Electronic Properties DFT (HOMO-LUMO, NBO), cyclic voltammetry, UV-vis spectroscopy
Adsorption Studies Periodic DFT (SIESTA), XPS, TPD
Spectroscopic Analysis VT-NMR, computational benchmarking (B3LYP vs. MP2), SDBS database

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.